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molecular formula C9H13N B3051974 2,3,5,6-Tetramethylpyridine CAS No. 3748-84-3

2,3,5,6-Tetramethylpyridine

Cat. No. B3051974
M. Wt: 135.21 g/mol
InChI Key: ZAAVUWIYUMVQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06495695B2

Procedure details

When the process of the present invention is performed in the form of a fixed bed, the catalyst of the present invention is packed in a reactor and heated to a reaction temperature. Then, the mixture of methyl ethyl ketone, formaldehyde and ammonia was allowed to proceed through the gas phase catalytic reaction while maintaining the suitable reaction temperature. Thus, a reaction product containing 2,3,5-collidine, 2,3,6-collidine and 2,3,5,6-tetramethylpyridine is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C=O.N.[N:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH3:11])[C:5]=1[CH3:12].N1C(C)=CC=C(C)[C:14]=1C>C(C(C)=O)C>[CH3:12][C:5]1[C:6]([CH3:11])=[CH:7][C:8]([CH3:10])=[C:9]([CH3:14])[N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C(=CC(=C1)C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C(=CC=C1C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst of the present invention is packed in a reactor
TEMPERATURE
Type
TEMPERATURE
Details
heated to a reaction temperature
CUSTOM
Type
CUSTOM
Details
to proceed through the gas phase catalytic reaction
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the suitable reaction temperature

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=C(C=C1C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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